molecular formula C20H16FN3O3S B2758267 4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251681-84-1

4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2758267
CAS No.: 1251681-84-1
M. Wt: 397.42
InChI Key: RBTWTEUBKRSPHA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a fused heterocyclic core with a sulfone group. The structure includes a 3-fluorophenyl substituent at position 4 and a 3-methylbenzyl group at position 2. Such derivatives are often explored as pharmaceutical intermediates or bioactive molecules due to their structural complexity and tunable properties.

Properties

IUPAC Name

4-(3-fluorophenyl)-2-[(3-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-14-5-2-6-15(11-14)13-23-20(25)24(17-8-3-7-16(21)12-17)19-18(28(23,26)27)9-4-10-22-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTWTEUBKRSPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 1251707-81-9, belongs to a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data from various studies and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN4O3SC_{22}H_{21}FN_{4}O_{3}S with a molecular weight of 440.5 g/mol . The structural features that contribute to its biological activity include the presence of fluorophenyl and methylbenzyl groups attached to a pyrido-thiadiazinone core.

Biological Activity Overview

Research has indicated that compounds similar to 4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit a range of biological activities, such as:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial and fungal strains.
  • Anticancer Properties : Studies have reported antiproliferative effects on cancer cell lines, including breast and colon cancer.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways has been noted in several studies.

Anticancer Activity

A study evaluated the antiproliferative effects of structurally related compounds on breast and colon cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth at micromolar concentrations. The mechanism was suggested to involve apoptosis induction rather than direct cytotoxicity through interference with specific signaling pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BHT-29 (Colon)7.5Cell cycle arrest

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related thiadiazine derivatives. The study found that some compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

CompoundTarget MicroorganismMIC (µg/mL)
Compound CS. aureus10
Compound DC. albicans20

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of these compounds through their effects on cytokine production in monocyte/macrophage models. For instance, one derivative significantly reduced TNF-alpha levels in response to lipopolysaccharide (LPS) stimulation.

Mechanistic Insights

The biological activities observed can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that these compounds may act as inhibitors of specific kinases involved in cell proliferation and survival.
  • Modulation of Cytokine Production : Through the inhibition of NF-kB signaling pathways, these compounds may reduce inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituent type, position, and electronic effects, impacting physicochemical and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula* Key Properties/Applications
4-(3-Fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[...]-1,1-dioxide (Target) 3-Fluorophenyl (4), 3-Methylbenzyl (2) C₂₂H₁₈FN₃O₃S High lipophilicity; potential CNS activity
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[...]-1,1-dioxide () 4-Fluoro-3-methylphenyl (4) C₁₅H₁₂FN₃O₃S Improved solubility due to para-fluorine
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[...]-1,1-dioxide () 4-Fluorobenzyl (2), 4-Methylsulfanylphenyl (4) C₂₂H₁₈FN₃O₃S₂ Enhanced metabolic stability via methylsulfanyl
2-(3,5-Difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[...]-1,1-dioxide () 3,5-Difluorobenzyl (2), 3-Fluorophenyl (4) C₂₁H₁₄F₂N₃O₃S Increased halogen bonding; higher logP
4-(3-Methylphenyl)-2H-pyrido[...]-1,1-dioxide () 3-Methylphenyl (4) C₁₅H₁₃N₃O₃S Lower electronegativity; bulk synthesis (>99% purity)

*Molecular formulas estimated based on IUPAC names; exact masses may vary.

Key Findings

Substituent Position Effects: The 3-fluorophenyl group in the target compound (meta-substitution) may reduce solubility compared to the 4-fluoro-3-methylphenyl analog (), where para-fluorine improves water interaction .

Electronic Modifications :

  • Methylsulfanyl in ’s compound enhances electron-rich aromatic systems, possibly improving π-π stacking but increasing oxidation risk .
  • Difluorobenzyl () increases halogen bonding capacity, which could elevate target affinity but also toxicity risks .

Synthetic and Industrial Relevance :

  • The 3-methylphenyl derivative () is produced at >99% purity for pharmaceutical use, suggesting scalable synthesis routes . In contrast, fluorine-containing analogs may require specialized handling.

Pharmacopeial Standards :

  • The USP-related compound (, C₁₃H₁₁N₃O₃S) lacks extended aromatic substituents, highlighting the target compound’s tailored design for enhanced bioactivity .

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